molecular formula C15H13Cl2NOS B2658932 N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 306732-04-7

N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B2658932
CAS No.: 306732-04-7
M. Wt: 326.24
InChI Key: QDNUSHRZMIAPJS-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a methylphenyl group, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloroaniline and 4-methylthiophenol.

    Formation of Intermediate: The 2,3-dichloroaniline is reacted with chloroacetyl chloride to form N-(2,3-dichlorophenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 4-methylthiophenol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or modified sulfanyl groups.

    Substitution: Products with substituted phenyl rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(2,3-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
  • N-(2,3-dichlorophenyl)-2-[(4-nitrophenyl)sulfanyl]acetamide

Uniqueness

N-(2,3-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The dichlorophenyl group also adds to its distinctiveness by providing sites for further chemical modification.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c1-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-3-12(16)15(13)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNUSHRZMIAPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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